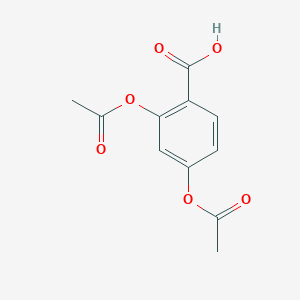

2,4-Diacetoxybenzoic acid

Description

2,4-Diacetoxybenzoic acid is a benzoic acid derivative with acetyloxy groups at the 2- and 4-positions of the aromatic ring. Structurally, it is the diacetylated form of 2,4-dihydroxybenzoic acid (2,4-DH), where hydroxyl (-OH) groups are replaced by acetyloxy (-OAc) moieties. This substitution enhances stability and alters physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

A similar protocol is expected for this compound, involving 2,4-DH as the starting material.

Properties

IUPAC Name |

2,4-diacetyloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(12)16-8-3-4-9(11(14)15)10(5-8)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVIEFAFWBQDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)C(=O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278985 | |

| Record name | 2,4-diacetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-01-4 | |

| Record name | NSC10907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diacetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(acetyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diacetoxybenzoic acid can be synthesized through the acetylation of 2,4-dihydroxybenzoic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of acetoxy groups is a key reaction for benzoic acid derivatives. For 4-ABA, hydrolysis in aqueous acidic or basic conditions yields 4-hydroxybenzoic acid and acetic acid . This reaction is exothermic, with a reported enthalpy change () of -20.6 kJ/mol for 4-ABA hydrolysis . A similar mechanism likely applies to 2,4-diacetoxybenzoic acid, resulting in sequential or simultaneous cleavage of acetyl groups:

Key Factors Influencing Hydrolysis:

-

Catalysts : Acidic (e.g., ) or basic conditions accelerate the reaction .

-

Temperature : Elevated temperatures (>50°C) enhance reaction rates .

Oxidation Reactions

Transition metal-catalyzed oxidation of acetoxy-substituted aromatic ketones is documented for 4-acetoxyacetophenone (4-AAP), yielding 4-ABA . For this compound, oxidation of the benzene ring or side chains may occur under strong oxidants (e.g., ):

Example Pathway:

Conditions:

Coordination Chemistry

Acetoxybenzoic acids form complexes with transition metals. For example, 2-acetoxybenzoic acid (aspirin) coordinates with Co(II), Ni(II), and Zn(II) via carboxylate and ester oxygen atoms . this compound may exhibit similar behavior:

Proposed Complexation:

Observed Trends in Analogs :

| Metal Ion | Coordination Mode | Stability |

|---|---|---|

| Co(II) | Bidentate (O,O) | Moderate |

| Ni(II) | Bridging carboxylate | High |

| Zn(II) | Monodentate | Low |

Acetylation/Deacetylation

Acetylation of hydroxybenzoic acids is well-studied. For 4-hydroxybenzoic acid, acetylation with acetic anhydride () and yields 4-ABA . this compound could be synthesized via double acetylation of 2,4-dihydroxybenzoic acid :

Optimized Conditions :

-

Molar Ratio : 1:3 (dihydroxybenzoic acid:anhydride).

-

Temperature : 50–60°C for 15 minutes.

-

Yield : ~70–85% after recrystallization.

Thermal Decomposition

Thermogravimetric (TG) analysis of 4-ABA analogs shows decomposition steps:

-

Dehydration (67–100°C).

-

Deacetylation (210–281°C, exothermic).

For this compound, a similar pathway is expected:

| Decomposition Stage | Temperature Range | Mass Loss (%) |

|---|---|---|

| Dehydration | 70–110°C | 5–8 |

| Deacetylation | 200–300°C | 30–35 |

| Aromatic ring breakdown | 350–500°C | 50–55 |

Biological Activity (Inferred)

While not directly studied, metal complexes of 2-acetoxybenzoic acid show enhanced antibacterial and anticancer activity compared to the ligand . this compound may exhibit similar bioactivity, particularly in chelating redox-active metals (e.g., Fe³⁺) to modulate oxidative stress pathways.

Scientific Research Applications

2,4-Diacetoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of various chemical products and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Diacetoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physical Properties :

- Molecular Formula : C₁₁H₁₀O₆ (inferred from structural analogs like 3,5-diacetoxybenzoic acid) .

- Molecular Weight : ~238.20 g/mol .

- Melting Point : Data unavailable for 2,4-diacetoxybenzoic acid, but related compounds such as 3,4-diacetoxybenzoic acid melt at 158–160°C , while 3,5-diacetoxybenzoic acid has a reported purity of 98% without explicit melting points .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Diacetoxybenzoic Acid Derivatives

*Molecular weight inferred from structural analogs.

Key Observations :

- Substitution Position: The 2,4-substitution pattern introduces steric and electronic differences compared to 3,4- and 3,5-isomers.

- Thermal Stability : The melting point of 3,4-diacetoxybenzoic acid (158–160°C) suggests moderate thermal stability, while data for 2,4- and 3,5-isomers remain incomplete .

Pharmacological and Functional Comparisons

- Anti-inflammatory Activity: Dihydroxy- and diacetoxybenzoic acids are historically linked to anti-inflammatory properties. Acetylation likely enhances metabolic stability and bioavailability, as seen in aspirin (acetylsalicylic acid) .

- Bioactivity Trends: 3,5-Diacetoxybenzoic Acid: Intermediate in phytoalexin synthesis (e.g., resveratrol), suggesting roles in antioxidant or anticancer pathways .

Biological Activity

2,4-Diacetoxybenzoic acid (DABA) is a derivative of salicylic acid, known for its potential biological activities. This compound has garnered interest due to its structural similarities with aspirin (acetylsalicylic acid), which is widely recognized for its anti-inflammatory and analgesic properties. The biological activity of DABA is attributed to its ability to modulate various biochemical pathways, making it a subject of research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by two acetoxy groups attached to the benzene ring at the 2 and 4 positions. Its molecular formula is C10H10O5, and it exhibits properties similar to other acetylated salicylic acid derivatives.

The biological activity of DABA is primarily linked to its interaction with cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins and thromboxanes—key mediators in inflammation and pain signaling. DABA may exert its effects through:

- Inhibition of COX Enzymes : Similar to aspirin, DABA may irreversibly inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Acetylation of Proteins : The acetyl groups in DABA can modify protein function through acetylation, influencing various signaling pathways related to inflammation and cell survival.

Anti-inflammatory Effects

Research indicates that DABA demonstrates significant anti-inflammatory properties. In vitro studies have shown that DABA can reduce the production of pro-inflammatory cytokines in macrophages.

Antioxidant Activity

DABA has been reported to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity may contribute to its protective effects against various diseases associated with oxidative damage.

Antimicrobial Properties

Preliminary studies suggest that DABA possesses antimicrobial activity against certain bacterial strains. This property could make it a candidate for further exploration as a natural preservative or therapeutic agent.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Activity against bacteria |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study conducted on RAW 264.7 macrophages treated with DABA showed a significant decrease in TNF-α levels compared to control groups. This suggests that DABA effectively modulates inflammatory responses at the cellular level. -

Case Study on Antioxidant Activity :

In a model assessing oxidative stress, DABA demonstrated a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. This finding supports the potential use of DABA as an antioxidant agent in therapeutic applications. -

Case Study on Antimicrobial Properties :

A preliminary investigation into the antimicrobial efficacy of DABA revealed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in food preservation or clinical settings.

Q & A

Basic: What synthetic strategies are recommended for preparing 2,4-diacetoxybenzoic acid with high purity?

Methodological Answer:

- Esterification: React 2,4-dihydroxybenzoic acid with acetic anhydride under acidic catalysis (e.g., H₂SO₄) at controlled temperatures (60–80°C). Monitor reaction progress via TLC or HPLC to avoid over-acetylation .

- Purification: Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials or monoacetylated byproducts. Confirm purity via melting point analysis and HPLC (>98%) .

- Quality Control: Characterize using -NMR (e.g., δ ~2.3 ppm for acetyl protons) and FTIR (C=O stretch at ~1760 cm⁻¹) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability. Use C18 columns and acetonitrile/water gradients .

- Spectroscopy:

- Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting point and thermal decomposition profile .

Advanced: How should stability studies for this compound be designed under varying conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.